2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile

Synthetic Chemistry Process Optimization Building Block Procurement

Supply challenges arise when sourcing tri-methylated pyrazole acetonitriles, as synthetic routes for less-methylated analogs often fail to scale efficiently. This compound resolves that by offering a validated, high-yielding synthesis. - Achieves 74-90% yields via a solvent-free, recoverable catalyst method, ensuring robust scale-up. - Its elevated logP (0.7) provides a 4-fold lipophilicity increase over monomethyl analogs, critical for CNS target engagement. - Serves as a key intermediate in patented acaricidal agents (US3993766), accelerating agrochemical lead optimization.

Molecular Formula C8H11N3
Molecular Weight 149.197
CAS No. 113619-01-5
Cat. No. B2809302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile
CAS113619-01-5
Molecular FormulaC8H11N3
Molecular Weight149.197
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CC#N
InChIInChI=1S/C8H11N3/c1-6-8(4-5-9)7(2)11(3)10-6/h4H2,1-3H3
InChIKeyAHCMSQAKHJTWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetonitrile: Overview


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetonitrile (CAS 113619-01-5) is a heterocyclic building block belonging to the pyrazole class, featuring a fully methylated pyrazole core at the 1, 3, and 5 positions and an acetonitrile substituent at the 4-position [1]. With a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g/mol [1], this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. Its structural features, including the electron-donating methyl groups and the reactive nitrile moiety, enable diverse downstream transformations for the construction of more complex, biologically active molecules .

Why Generic Substitution Is Not Advisable


Substituting 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile with structurally similar, less-methylated pyrazole-4-acetonitriles can lead to significant differences in key physicochemical properties, such as increased lipophilicity and altered steric bulk, which directly impact biological target engagement and the physicochemical profile of final drug candidates [1]. Furthermore, the specific synthesis routes and achievable yields for this tri-methylated building block, which can reach up to 90% under optimized conditions, are not directly transferable to its dimethyl or monomethyl analogs, potentially leading to inefficiencies in scale-up and procurement . Its validated use as a key intermediate in patented acaricidal agents [2] demonstrates a unique application space that cannot be assumed for other pyrazole acetonitriles without specific, comparative biological data.

Quantitative Evidence Benchmarking Against Analogs


High-Yield Catalyst-Free Synthesis

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile can be synthesized via a one-pot, solvent-free method using H₃[PW₁₂O₄₀]/SiO₂ under microwave irradiation, with reported yields ranging from 74% to 90% . This contrasts with the more complex, multi-step Stille coupling approach, which uses a palladium catalyst and 2-(tributylstannyl)acetonitrile, a method that, while effective, introduces additional cost and purification steps . The high-yielding, heterogeneous catalysis method offers a significant advantage for procurement and scale-up by minimizing waste and simplifying purification.

Synthetic Chemistry Process Optimization Building Block Procurement

Enhanced Lipophilicity vs. Less Substituted Analogs

The fully methylated pyrazole core of the target compound results in a computed XLogP3-AA of 0.7 [1], which is substantially higher than that of its mono-methyl analog, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Log P of ~0.097) [2]. This difference of approximately 0.6 logP units translates to an estimated 4-fold increase in lipophilicity, which is a critical parameter for membrane permeability and target binding. This increased lipophilicity is a known characteristic of pyrazoles used as bioisosteres for phenol, where enhanced metabolic stability and membrane penetration are desired [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Use in Patented Acaricidal Agents

The 1,3,5-trimethylpyrazol-4-yl group is a critical structural component in patented acaricidal compositions. Specifically, US patent US3993766 claims acaricidal agents utilizing a 2-amino-Δ2-thiazoline core where the amino group bears a 1,3,5-trimethylpyrazol-4-yl substituent [1]. While quantitative acaricidal activity data for the acetonitrile building block itself is not directly available, its validated use as a direct precursor to a patented active motif provides a strong, application-specific rationale for its selection. This contrasts with other pyrazole acetonitrile analogs, for which no such specific, protected agrochemical use has been identified in the searched literature.

Agrochemistry Acaricide Design Patent Analysis

Differential Physicochemical Properties: A Lower Boiling Point and Unique Physical State Distinguish it from Close Analogs

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile is reported to have a boiling point of 242.8 °C at 760 mmHg and is a low-melting solid with a melting point of 34-38 °C . This is notably lower than the boiling point of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, which is 262.1±15.0 °C at 760 mmHg . The lower boiling point, combined with its solid physical state at room temperature, can offer practical advantages in purification via distillation or recrystallization, facilitating the procurement of high-purity material for sensitive research applications.

Analytical Chemistry Purification Science Chemical Handling

Optimal Application Scenarios


Designing CNS-Penetrant Kinase Inhibitors

When the objective is to improve the brain penetration of a lead compound, medicinal chemists should prioritize this building block for its elevated logP (XLogP3-AA of 0.7) [1] compared to the monomethyl analog (Log P ~0.097) [2]. The calculated 4-fold increase in lipophilicity provides a strategic advantage for crossing the blood-brain barrier, a common requirement for CNS drug targets such as kinases .

Developing New Acaricidal Agents

For teams working on next-generation acaricides, this compound is a strategic starting point for synthesizing 2-amino-Δ2-thiazoline derivatives. Its selection is justified by the established patent precedent in US3993766 [3], which specifically claims compositions bearing the 1,3,5-trimethylpyrazol-4-yl motif for their acaricidal activity. This circumvents the need for entirely de novo scaffold design.

Scaling Up with a Validated High-Yield Route

During the scale-up of a synthetic route for preclinical development, process chemists can leverage the reported high-yielding (74-90%) , solvent-free synthesis to ensure a cost-effective and robust supply of this key intermediate. This method, which uses a recoverable heterogeneous catalyst, offers a significant advantage over more complex catalytic cycles.

Enhancing Physicochemical Library Diversity

When producing a screening library, this compound can be used to introduce a distinctive physicochemical profile (high lipophilicity, solid physical state) that is not represented by its liquid, less-methylated analogs. This increases the diversity of the compound collection, which is a key factor in improving hit rates across various biological assays.

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